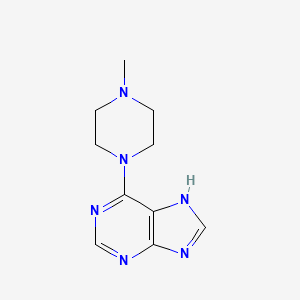

6-(4-methylpiperazin-1-yl)-7H-purine

Übersicht

Beschreibung

6-(4-methylpiperazin-1-yl)-9Hpurine is a heterocyclic compound that belongs to the class of purines. Purines are essential components in biochemistry, forming the backbone of nucleic acids such as DNA and RNA. This compound features a purine ring system substituted with a 4-methylpiperazin-1-yl group, which imparts unique chemical and biological properties.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 6-(4-Methylpiperazin-1-yl)-9H-Purin beinhaltet typischerweise die Reaktion eines Purinderivats mit 4-Methylpiperazin. Ein gängiges Verfahren beinhaltet die Verwendung einer nukleophilen Substitutionsreaktion, bei der das Purinderivat mit einer Abgangsgruppe, wie z. B. einem Halogenid, aktiviert und dann unter basischen Bedingungen mit 4-Methylpiperazin umgesetzt wird .

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter Verwendung ähnlicher nukleophiler Substitutionsreaktionen beinhalten. Der Prozess ist auf Ausbeute und Reinheit optimiert und beinhaltet oft mehrere Reinigungsschritte, wie z. B. Umkristallisation oder Chromatographie, um sicherzustellen, dass das Endprodukt die Industriestandards erfüllt .

Analyse Chemischer Reaktionen

Arten von Reaktionen

6-(4-Methylpiperazin-1-yl)-9H-Purin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Verbindung kann mit starken Oxidationsmitteln oxidiert werden, was zur Bildung oxidierter Purinderivate führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid durchgeführt werden, was zu reduzierten Formen der Verbindung führt.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat oder Wasserstoffperoxid in sauren oder basischen Medien.

Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid in wasserfreien Lösungsmitteln.

Substitution: Alkylhalogenide oder Sulfonate in Gegenwart einer Base wie Natriumhydroxid oder Kaliumcarbonat.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte oder substituierte Derivate der ursprünglichen Verbindung, die jeweils unterschiedliche chemische und biologische Eigenschaften aufweisen .

Wissenschaftliche Forschungsanwendungen

6-(4-Methylpiperazin-1-yl)-9H-Purin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.

Biologie: Wird auf seine potenzielle Rolle in biologischen Systemen untersucht, insbesondere im Zusammenhang mit Nukleinsäureinteraktionen.

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen untersucht, darunter entzündungshemmende und krebshemmende Eigenschaften.

Industrie: Wird aufgrund seiner vielseitigen chemischen Eigenschaften bei der Entwicklung von Pharmazeutika und Agrochemikalien eingesetzt

Wirkmechanismus

Der Wirkmechanismus von 6-(4-Methylpiperazin-1-yl)-9H-Purin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung kann an diese Zielstrukturen binden, ihre Aktivität modulieren und zu verschiedenen biologischen Wirkungen führen. Beispielsweise kann es bestimmte Enzyme hemmen, die am Nukleinsäurestoffwechsel beteiligt sind, und so seine therapeutischen Wirkungen entfalten .

Wirkmechanismus

The mechanism of action of 6-(4-methylpiperazin-1-yl)-9Hpurine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in nucleic acid metabolism, thereby exerting its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

6-(Cyclohexylamino)-9-[2-(4-Methylpiperazin-1-yl)-ethyl]-9H-purin-2-carbonitril: Ein weiteres Purinderivat mit ähnlicher Struktur, aber unterschiedlichen Substituenten, was zu unterschiedlichen biologischen Aktivitäten führt.

4-Methylpiperazin-1-yl-Carbonylgruppe: Eine verwandte Verbindung mit einer anderen funktionellen Gruppe, die in verschiedenen chemischen und pharmazeutischen Anwendungen verwendet wird.

Einzigartigkeit

6-(4-Methylpiperazin-1-yl)-9H-Purin ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihm eine besondere chemische Reaktivität und biologische Aktivität verleiht. Dies macht es zu einer wertvollen Verbindung für die Forschung und industrielle Anwendungen und bietet im Vergleich zu anderen ähnlichen Verbindungen potenzielle Vorteile in Bezug auf Wirksamkeit und Spezifität .

Eigenschaften

IUPAC Name |

6-(4-methylpiperazin-1-yl)-7H-purine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N6/c1-15-2-4-16(5-3-15)10-8-9(12-6-11-8)13-7-14-10/h6-7H,2-5H2,1H3,(H,11,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXPCNBLIEMWMMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC=NC3=C2NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201325140 | |

| Record name | 6-(4-methylpiperazin-1-yl)-7H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201325140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816817 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

99172-01-7 | |

| Record name | 6-(4-methylpiperazin-1-yl)-7H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201325140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl]methanediol](/img/structure/B2555572.png)

![N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2555573.png)

![4-{[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid hydrochloride](/img/structure/B2555577.png)

![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2555578.png)

![2-(4-FLUOROBENZENESULFONYL)-2-[3-(4-METHYLPIPERAZIN-1-YL)QUINOXALIN-2-YL]ACETONITRILE](/img/structure/B2555583.png)